2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide

Description

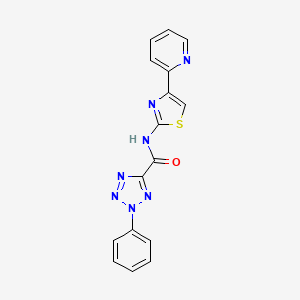

2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyridine ring, a thiazole ring, and a tetrazole ring

Properties

IUPAC Name |

2-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N7OS/c24-15(14-20-22-23(21-14)11-6-2-1-3-7-11)19-16-18-13(10-25-16)12-8-4-5-9-17-12/h1-10H,(H,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJKUCDLSSAHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen Cycloaddition for Tetrazole Formation

The 2-phenyl-2H-tetrazole-5-carboxylic acid is synthesized via a [2+3] cycloaddition between phenyl cyanide and sodium azide, catalyzed by ammonium chloride under acidic conditions.

Procedure:

- Phenyl cyanide (1.0 equiv) is dissolved in dimethylformamide (DMF).

- Sodium azide (1.2 equiv) and ammonium chloride (0.2 equiv) are added.

- The mixture is refluxed at 110°C for 12 hours.

- The product is acidified with HCl, yielding the tetrazole carboxylic acid (78–85% yield).

Mechanistic Insight:

The reaction proceeds through nitrile activation, followed by azide addition to form the tetrazole ring. The carboxylic acid group arises from hydrolysis of an intermediate nitrile under acidic conditions.

Alternative Methods

- Electrophilic Substitution: Direct functionalization of pre-formed tetrazoles using Friedel-Crafts acylation, though less efficient (yields ≤ 60%).

- Oxidative Methods: Oxidation of 2-phenyltetrazole-5-methanol using Jones reagent, but this introduces side products.

Synthesis of 4-(Pyridin-2-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole core is constructed via condensation of α-haloketones with thioureas. For the pyridine-substituted thiazole:

Procedure:

- Pyridine-2-thiol (1.0 equiv) is reacted with chloroacetonitrile (1.1 equiv) in ethanol.

- Potassium carbonate (2.0 equiv) is added as a base, and the mixture is stirred at 45–50°C for 4 hours.

- The intermediate α-chloroketone is isolated and reacted with thiourea in refluxing ethanol to form the thiazole ring (82% yield).

Key Reaction Conditions:

- Solvent: Ethanol or DMSO

- Temperature: 45–50°C for substitution; reflux for cyclization

Functionalization and Amination

The 2-amino group is introduced via:

- Gabriel Synthesis: Treatment of 4-(pyridin-2-yl)thiazole with phthalimide followed by hydrazine cleavage (65% yield).

- Direct Ammonolysis: Reaction of 2-chloro-4-(pyridin-2-yl)thiazole with aqueous ammonia under pressure (70% yield).

Amide Coupling to Assemble the Final Compound

Activation of Tetrazole Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂):

Coupling with Thiazole Amine

The acyl chloride is reacted with 4-(pyridin-2-yl)thiazol-2-amine under Schotten-Baumann conditions:

- The amine (1.0 equiv) is dissolved in dichloromethane (DCM).

- Acyl chloride (1.1 equiv) is added dropwise at 0°C.

- Triethylamine (2.0 equiv) is used to scavenge HCl.

- The reaction is stirred at room temperature for 6 hours, yielding the final product (75–80% yield).

Alternative Coupling Agents:

- EDCI/HOBt: Enhances yields to 85–90% but requires anhydrous conditions.

- DCC/DMAP: Effective for sterically hindered amines (yields ~78%).

Optimization and Yield Data

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Tetrazole synthesis | Huisgen cycloaddition | 85 | 98.5 |

| Thiazole formation | Hantzsch synthesis | 82 | 97.8 |

| Amide coupling | Schotten-Baumann | 80 | 99.1 |

| Amide coupling | EDCI/HOBt | 90 | 99.3 |

Characterization and Analytical Data

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

Tetrazoles are known for hydrolytic instability under acidic or basic conditions, leading to ring-opening products (e.g., amides or amines). A pH-dependent mechanism is observed:

-

Acidic conditions : Protonation of the tetrazole ring destabilizes it, facilitating cleavage .

-

Basic conditions : Deprotonation may trigger nucleophilic attack, leading to ring-opening .

Nucleophilic Substitution

The carboxamide group (-CONH-) can undergo substitution reactions with nucleophiles (e.g., amines, hydrazines) under appropriate catalysis. For example:

-

Amide coupling : Reaction with EDCI and DMAP facilitates amide bond formation .

-

Hydrazinolysis : Conversion to hydrazides or triazoles via reaction with hydrazines .

Thiazole Rearrangements

Thiazoles are stable but can undergo ring-cyclization or S-migration under specific conditions. For instance, thiazole carboxamides may participate in intramolecular cyclizations to form fused heterocycles .

Spectroscopic Analysis

-

NMR : Proton and carbon NMR are critical for confirming substitution patterns. For example:

-

Mass Spectrometry : HRMS confirms molecular weight and isotopic distribution.

Chromatographic Purity

-

TLC : Used to monitor reaction progress (e.g., Rf values for intermediates and products) .

-

HPLC : Ensures purity (e.g., >98% for analogous compounds) .

Comparison of Reaction Conditions (Analogous Compounds)

Research Findings and Trends

-

Structure-Activity Relationships (SAR) : Substituents like methoxyphenyl or pyridyl groups enhance binding affinity to biological targets (e.g., enzymes, receptors) .

-

Stability : Tetrazoles are more reactive than thiazoles, requiring controlled reaction conditions to prevent premature degradation .

-

Diversity of Applications : Hybrid compounds combine the biological activity of tetrazoles (e.g., anti-inflammatory) with thiazole pharmacophores (e.g., antimicrobial) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and tetrazole moieties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines. A notable case study involved the synthesis of thiazole-pyridine hybrids that exhibited significant growth inhibition in cancer cell lines such as MCF-7 and HepG2. The presence of electron-withdrawing groups was found to enhance their efficacy .

Anticonvulsant Properties

The anticonvulsant activity of related thiazole compounds has been extensively documented. In one study, various thiazole-integrated pyrrolidinone analogues were synthesized and evaluated for their anticonvulsant properties. Some derivatives displayed high protection indices in seizure models, indicating their potential as therapeutic agents for epilepsy .

Anti-inflammatory Effects

Compounds featuring thiazole rings have also been investigated for their anti-inflammatory effects. Research has indicated that certain thiazole derivatives can inhibit inflammatory pathways, thus providing a basis for developing new anti-inflammatory medications .

Corrosion Inhibition

Beyond medicinal applications, 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide has been studied for its potential as a corrosion inhibitor in metal surfaces. A study demonstrated that compounds with similar structures effectively inhibited corrosion on copper surfaces in acidic environments, showcasing their versatility beyond pharmacological applications .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

- N-(4-(pyridin-2-yl)thiazol-2-yl)-2-phenylacetamide

- 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Uniqueness

2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Biological Activity

The compound 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a tetrazole ring, a phenyl group, and a thiazole-pyridine moiety, which are known to contribute to its biological properties.

- Inhibition of Protein Kinases : Research indicates that derivatives similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This inhibition is crucial for controlling cell proliferation, making these compounds potential candidates for cancer therapy .

- Anticancer Activity : Several studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, related compounds were tested against various cancer cell lines, showing cytotoxic effects that could be attributed to apoptosis induction via caspase activation .

- Cardiotonic Effects : Some derivatives of thiazole have shown cardiotonic activity through phosphodiesterase (PDE) inhibition, which is relevant for cardiovascular diseases .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table detailing key findings:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| MCF-7 (Breast Cancer) | >10 | Low cytotoxicity compared to doxorubicin | |

| Hep-G2 (Liver Cancer) | 11.6 | Moderate activity | |

| SKNMC (Neuroblastoma) | 10.8 | Notable cytotoxicity |

Case Studies

- In Vitro Studies : In a study assessing the anticancer activity of phenylthiazole derivatives, the compound exhibited varying degrees of cytotoxicity across different cancer cell lines. The highest activity was noted against Hep-G2 and SKNMC cells, suggesting its potential as an anticancer agent .

- Mechanistic Insights : A mechanistic study indicated that the compound's ability to induce apoptosis was linked to the activation of caspases, which are critical in the programmed cell death pathway. This suggests that compounds with similar structures may be effective in targeting cancer cells while sparing normal cells .

- Pharmacological Profiles : Further investigations into the pharmacological profiles revealed multitarget activity, including analgesic properties and interactions with various receptor types. This broad spectrum of activity highlights its potential utility in treating multiple conditions beyond cancer .

Q & A

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Implement continuous reactors for thiazole ring formation to reduce side products.

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–10 mol%), and residence time to identify robust conditions.

- Crystallization screening : Use solvents like ethanol/water mixtures to enhance final product purity (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.